

Uprosertib Hydrochloride: A Technical Guide on its Antineoplastic Properties

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Compound of Interest

Compound Name: Uprosertib hydrochloride

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Introduction

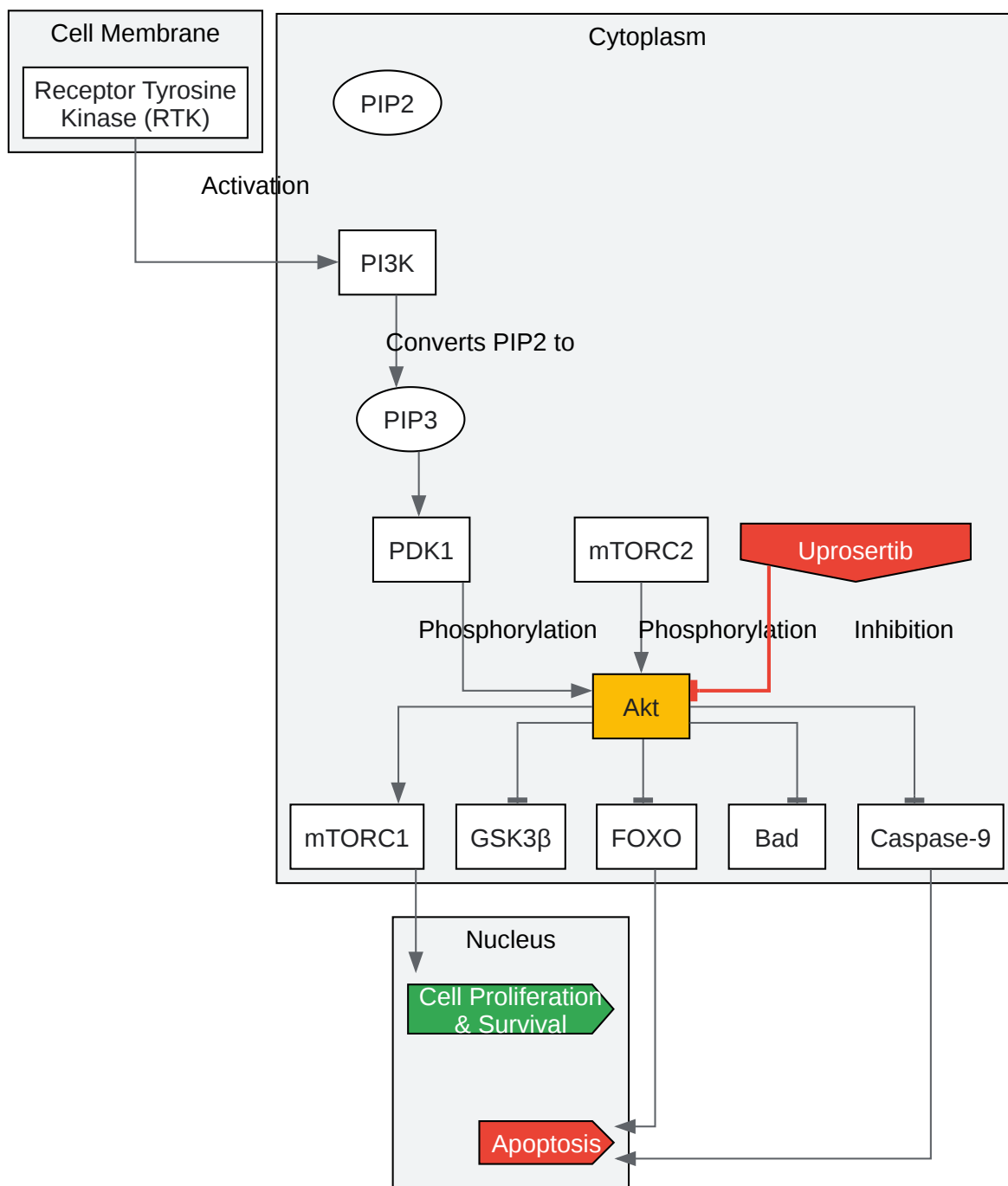
Uprosertib hydrochloride, also known as GSK2141795, is an orally bioavailable, small-molecule inhibitor of the serine/threonine protein kinase Akt (also known as protein kinase B). [1][2][3] It has been investigated for its potential antineoplastic activity in a variety of cancers. [1][4] Uprosertib functions as a selective, ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3). [5][6] The activation of the PI3K/Akt signaling pathway is a frequent event in tumorigenesis, contributing to tumor cell proliferation, survival, and resistance to therapy. [1][2] By targeting Akt, Uprosertib aims to inhibit this critical pathway, thereby inducing tumor cell apoptosis and curbing proliferation. [1][2][3] This document provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental protocols related to the antineoplastic properties of **Uprosertib hydrochloride**.

Mechanism of Action

Uprosertib exerts its antineoplastic effects by directly inhibiting the kinase activity of Akt1, Akt2, and Akt3. [5][7][8][9] This inhibition is ATP-competitive, meaning Uprosertib binds to the ATP-binding pocket of the Akt kinase, preventing the phosphorylation of its downstream substrates. [5] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival. Dysregulation of this pathway is a hallmark of many cancers. Uprosertib's inhibition of Akt leads to the blockade of this signaling cascade, resulting in several downstream anti-cancer effects, including:

- Inhibition of Cell Proliferation: By blocking downstream effectors like mTOR, Uprosertib can halt cell cycle progression.[\[5\]](#)[\[6\]](#)
- Induction of Apoptosis: Inhibition of Akt-mediated survival signals can lead to the activation of apoptotic pathways, such as the caspase cascade.[\[1\]](#)[\[5\]](#)
- Cell Cycle Arrest: Uprosertib has been shown to cause cell cycle arrest in various cancer cell lines.[\[5\]](#)[\[6\]](#)

The following diagram illustrates the position of Uprosertib in the PI3K/Akt signaling pathway.



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Caption: Uprosertib inhibits Akt, blocking downstream signaling for proliferation and survival.

Quantitative Preclinical Data

Uprosertib has demonstrated potent activity against Akt isoforms and has shown significant antiproliferative effects in various cancer cell lines, particularly those with an activated PI3K/Akt pathway.^[6] In vivo studies have further confirmed its tumor growth inhibitory effects.

Table 1: In Vitro Kinase Inhibition

Target	IC50 (nM)	Kd (nM)
Akt1	180 ^{[5][6][7][8][9]}	16 ^{[7][8][9]}
Akt2	328 ^{[5][6][7][8][9]}	49 ^{[7][8][9]}
Akt3	38 ^{[5][6][7][8][9]}	5 ^{[7][8][9]}

Table 2: In Vitro Antiproliferative Activity

Cell Line	Cancer Type	IC50 (μM)
OVCAR8	Ovarian Cancer	0.24 ^[5]
JVM2	B-cell Leukemia	0.293 ^[5]

Table 3: In Vivo Efficacy in Xenograft Models

Xenograft Model	Cancer Type	Dosage	Tumor Growth Inhibition (%)
BT474	Breast Cancer	100 mg/kg, p.o.	61 ^[5]
SKOV3	Ovarian Cancer	30 mg/kg, p.o.	61 ^[5]

Clinical Trial Data

Uprosertib has been evaluated in several Phase I and II clinical trials, both as a monotherapy and in combination with other targeted agents, such as the MEK inhibitor trametinib.^{[1][10][11]} While preclinical data was promising, clinical outcomes have been met with challenges, primarily concerning tolerability and limited efficacy.

A notable Phase I study combined Uprosertib with trametinib in patients with solid tumors, including triple-negative breast cancer (TNBC) and BRAF-wild type melanoma.[10][11] The study was terminated early due to poor tolerability and a lack of significant clinical activity.[10][11] Diarrhea and rash were common dose-limiting toxicities.[10][11]

Another Phase II study investigated trametinib alone and in combination with Uprosertib in patients with metastatic TNBC.[12][13] The addition of Uprosertib to trametinib resulted in a numerically higher objective response rate but did not improve progression-free survival.[12][13]

Table 4: Selected Clinical Trial Results (Combination Therapy)

Trial Phase	Patient Population	Treatment	Objective Response Rate (ORR)	Clinical Benefit Rate (CBR)	Median PFS (weeks)	Key Findings
Phase I	Solid Tumors (TNBC, Melanoma)	Uprosertib + Trametinib	< 5% [10]	Not Reported	Not Reported	Poor tolerability; minimal clinical activity observed. [10] [11]
Phase II	Metastatic TNBC	Trametinib Monotherapy (Part I)	5.4% [12]	21.6% [12] [13]	7.7 [12] [13]	Limited efficacy as monotherapy. [12]
Phase II	Metastatic TNBC	Uprosertib + Trametinib (Part II)	15.8% [12] [13]	Not Reported	7.8 [12] [13]	Numerically higher ORR but no PFS benefit over monotherapy. [12] [13]

Experimental Protocols

Standard methodologies have been employed to characterize the antineoplastic properties of Uprosertib.

Kinase Inhibition Assay

To determine the IC50 values against Akt isoforms, a common method involves a cell-free kinase assay.

- **Enzyme and Substrate Preparation:** Recombinant full-length human AKT1, AKT2, and AKT3 are expressed and purified. A biotinylated peptide substrate is used.
- **Reaction:** The kinase reaction is carried out in a buffer containing the Akt enzyme, the peptide substrate, and [γ -33P]ATP.
- **Incubation:** Uprosertib at various concentrations is pre-incubated with the enzyme before initiating the reaction with ATP. The reaction proceeds for a set time, typically 30-60 minutes at room temperature.[\[5\]](#)
- **Detection:** The reaction is stopped, and the phosphorylated substrate is captured on a streptavidin-coated microplate. The amount of incorporated radiolabel is quantified using a scintillation counter.
- **Data Analysis:** IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

The antiproliferative effects of Uprosertib are typically measured using a cell viability assay.

- **Cell Plating:** Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
- **Compound Treatment:** Cells are treated with a range of Uprosertib concentrations (e.g., 0-30 μ M) or DMSO as a vehicle control.[\[5\]](#)
- **Incubation:** The plates are incubated for a period of 3 days.[\[5\]](#)
- **Viability Measurement:** Cell viability is assessed using a luminescent-based assay such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[\[5\]](#)
- **Data Analysis:** The results are expressed as a percentage of the vehicle-treated control. EC50 values are determined from the dose-response curves.[\[5\]](#)

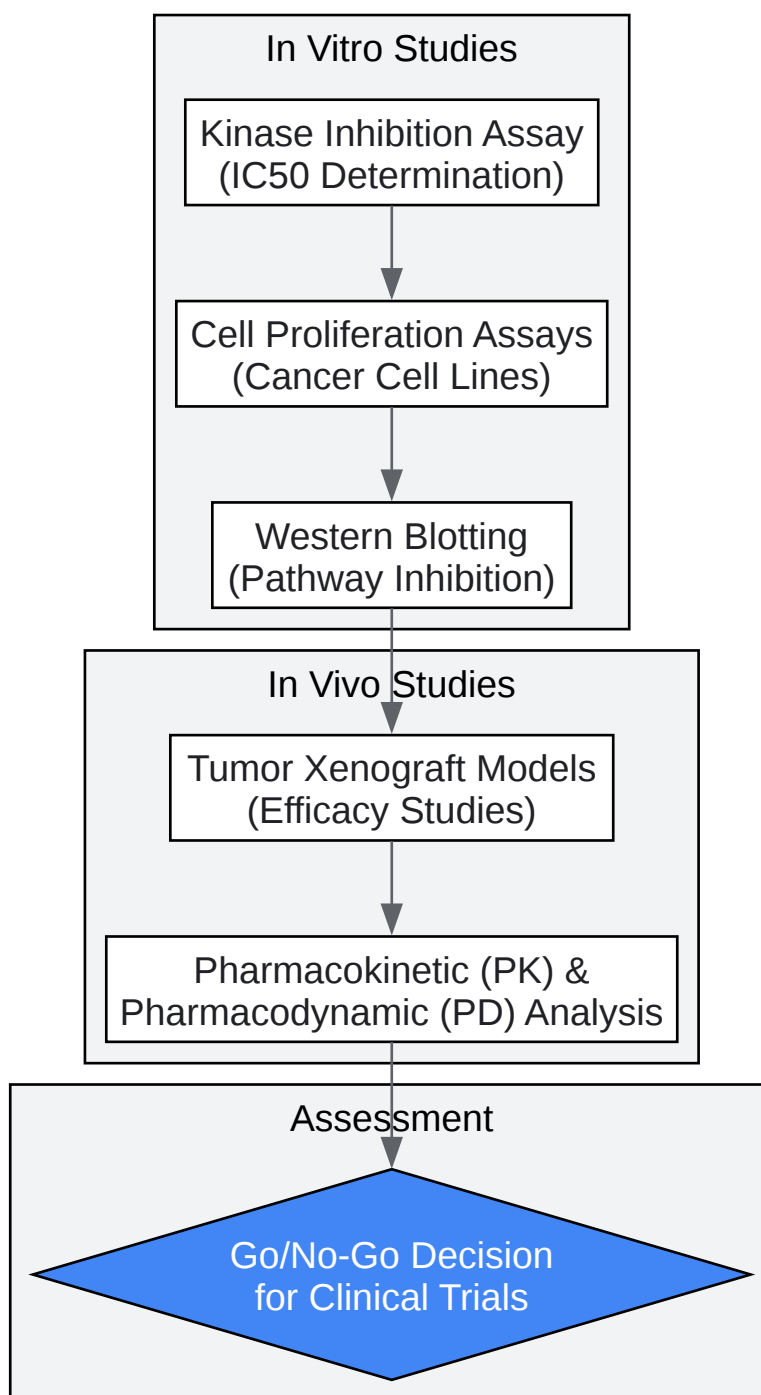
Western Blot Analysis

This technique is used to confirm the on-target effect of Uprosertib on the Akt signaling pathway.

- **Cell Lysis:** Cells treated with Uprosertib or vehicle are harvested and lysed to extract total protein.
- **Protein Quantification:** The protein concentration of the lysates is determined using a standard method like the BCA assay.
- **Electrophoresis and Transfer:** Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- **Immunoblotting:** The membrane is blocked and then incubated with primary antibodies against phosphorylated Akt (p-Akt), total Akt, and downstream targets like phosphorylated GSK3 β (p-GSK3 β) and phosphorylated PRAS40 (p-PRAS40).^{[5][7]}
- **Detection:** After incubation with a corresponding secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the phosphorylated forms of Akt and its substrates indicates pathway inhibition.

Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical assessment of a kinase inhibitor like Uprosertib.



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Caption: A streamlined workflow for the preclinical evaluation of targeted cancer therapies.

Mechanisms of Resistance

Acquired resistance to Akt inhibitors is a significant clinical challenge. For ATP-competitive inhibitors like Uprosertib, resistance can be driven by the rewiring of compensatory signaling pathways.[14][15] For example, activation of PIM kinases has been identified as a potential resistance mechanism in prostate cancer models.[14] Understanding these mechanisms is crucial for developing effective combination strategies to overcome resistance.

Conclusion

Uprosertib hydrochloride is a potent, pan-Akt inhibitor that has shown clear antineoplastic activity in preclinical models by effectively blocking the PI3K/Akt/mTOR signaling pathway. However, its clinical development has been hampered by significant challenges. Combination therapy trials, particularly with the MEK inhibitor trametinib, revealed dose-limiting toxicities and failed to demonstrate a significant improvement in clinical outcomes, leading to the early termination of studies.[10][11]

Future research on Uprosertib and other Akt inhibitors should focus on identifying predictive biomarkers to select patient populations most likely to benefit. Furthermore, exploring alternative combination strategies and dosing schedules may be necessary to improve the therapeutic window and overcome the tolerability issues observed in clinical trials. While Uprosertib itself faces a challenging path forward, the lessons learned from its development provide valuable insights for the continued pursuit of Akt as a therapeutic target in oncology.

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